![molecular formula C22H24N8O B5609500 1-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5609500.png)
1-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole
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Overview
Description
The compound of interest falls within the class of heterocyclic compounds, characterized by rings that contain atoms of at least two different elements as members of its rings. The presence of benzimidazole, imidazole, pyrimidine, and piperazine moieties suggests a molecule with a potential for varied chemical behaviors and biological activities, primarily due to the electronic and structural properties conferred by these heterocycles.
Synthesis Analysis
The synthesis of related benzimidazole derivatives involves complex reactions that build the heterocyclic system by annulating different rings around the benzimidazole nucleus. One approach described involves the annulation of a pyrimidine ring to obtain compounds with significant biological activities (Dolzhenko et al., 2006). Such methodologies highlight the synthetic strategies that could be applied or adapted for synthesizing the compound .
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals a tendency for tautomerism and the existence of dynamic equilibrium among different forms in solution, affecting their chemical behavior and interactions (Troxler & Weber, 1974). X-ray crystallography and spectroscopic techniques like NMR and FT-IR are crucial in elucidating the detailed structure of such compounds, as seen in the characterization of pyrimido[1,2-a]benzimidazole derivatives (Bakri et al., 2018).
Chemical Reactions and Properties
The reactivity of benzimidazole derivatives is influenced by their electronic structure, allowing for various chemical reactions, including nucleophilic substitution and cyclocondensation. These reactions can be leveraged to introduce functional groups or to form new rings, expanding the chemical diversity and utility of these molecules (Pessoa-Mahana et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. These properties are often determined by the molecular structure and functional groups present, impacting the compound's behavior in different environments and its utility in various applications (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are defined by the heteroatoms and the electronic distribution within the molecule. These properties are key to understanding the compound's interactions with biological targets or its reactivity in chemical syntheses (Liu, Lei, & Hu, 2012).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8O/c1-16-17(2)30(15-25-16)21-11-20(23-13-24-21)27-7-9-28(10-8-27)22(31)12-29-14-26-18-5-3-4-6-19(18)29/h3-6,11,13-15H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBRXASTKRCKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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